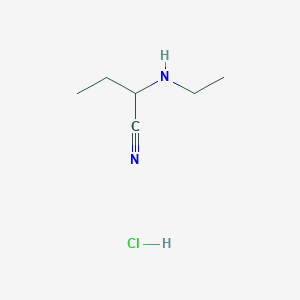

2-(Ethylamino)butanenitrile hydrochloride

Description

Significance of Nitrile Functionalities in Synthetic Chemistry

The nitrile or cyano group (-C≡N) is a remarkably versatile functional group in organic synthesis. numberanalytics.comvaia.com Its strong electron-withdrawing nature and the carbon-nitrogen triple bond create a site of unique reactivity. ebsco.com The polarity of the C≡N bond, with a partial positive charge on the carbon, makes it susceptible to nucleophilic addition. fiveable.me

Nitriles are crucial synthetic intermediates because they can be converted into a wide array of other functional groups. numberanalytics.com For instance, they can be hydrolyzed to form carboxylic acids or amides, reduced to produce primary amines, or reacted with Grignard reagents to yield ketones after hydrolysis. ebsco.comfiveable.meallen.in This transformative potential allows chemists to use the nitrile group as a "masked" carboxylic acid or amine, introducing it early in a synthetic route and converting it to the desired functionality at a later stage. ebsco.com Furthermore, nitriles are found in numerous natural products, pharmaceuticals, and agrochemicals, highlighting their importance. numberanalytics.comresearchgate.net

The Role of Alpha-Amino Nitriles as Versatile Synthetic Intermediates

Alpha-amino nitriles, also known as α-aminonitriles, are particularly powerful intermediates due to their bifunctional nature. rsc.orgrsc.orgenamine.net They contain both a nucleophilic amino group and an electrophilic nitrile carbon, allowing for a dual reactivity that can be exploited in various synthetic applications. rsc.orgrsc.org

These compounds are most famously associated with the Strecker synthesis, one of the oldest known multi-component reactions, which produces α-amino acids from aldehydes, ammonia (B1221849) (or amines), and cyanide. rsc.orgmdpi.com In this context, α-amino nitriles are the key intermediates that are subsequently hydrolyzed to yield the final amino acid product. enamine.netmdpi.com

Beyond amino acid synthesis, α-amino nitriles serve as stable precursors to iminium ions, which can be trapped by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. rsc.org They are essential in the synthesis of various nitrogen-containing heterocyclic compounds, natural products, and other biologically active molecules. rsc.orgresearchgate.net Their ability to be transformed into 1,2-diamines upon reduction further extends their synthetic utility. rsc.org

Contextualization of 2-(Ethylamino)butanenitrile (B12120365) Hydrochloride within the Landscape of Aminonitrile Chemistry

2-(Ethylamino)butanenitrile hydrochloride belongs to the structural class of alpha-substituted N-alkylated amino nitriles. As a hydrochloride salt, the basic ethylamino group is protonated, which can enhance the compound's stability and modify its solubility characteristics.

While specific, detailed research findings on the synthesis or application of this compound are not widely documented in publicly available literature, its structure firmly places it within the versatile family of aminonitrile intermediates. Based on the established chemistry of this class, it can be recognized as a potential precursor in various organic syntheses. The presence of the ethyl group on the nitrogen atom suggests its utility in building more complex molecular architectures where such a substitution is required.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2126160-96-9 chemsrc.com |

| Molecular Formula | C6H13ClN2 |

The compound's structure, featuring a chiral center at the alpha-carbon, also implies its potential use in stereoselective synthesis, a critical aspect of modern pharmaceutical development. Like other α-amino nitriles, it is a logical intermediate for the synthesis of N-ethyl substituted α-amino acids (after hydrolysis of the nitrile group) or N-ethyl substituted 1,2-diamines (following reduction).

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acrylonitrile |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(ethylamino)butanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-3-6(5-7)8-4-2;/h6,8H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFIALBHIKKUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethylamino Butanenitrile Hydrochloride

Strategies for Carbon-Nitrogen Bond Formation in Alpha-Substituted Systems

The creation of the C-N bond at the alpha position to the nitrile group is a cornerstone of the synthesis of 2-(ethylamino)butanenitrile (B12120365). Two primary strategies, the Strecker-type reaction and reductive amination, are widely employed for this purpose.

Strecker-Type Reaction Variations and Derivatives

The Strecker synthesis, first reported in 1850, is a classic and highly versatile three-component reaction that combines an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile. organic-chemistry.orgacs.org In the context of 2-(ethylamino)butanenitrile, this involves the reaction of butanal, ethylamine (B1201723), and a cyanide source. The reaction proceeds via the initial formation of an imine from butanal and ethylamine, which is then attacked by a nucleophilic cyanide ion. masterorganicchemistry.com

Modern variations of the Strecker reaction have introduced a range of catalysts and cyanide sources to improve yields, reaction times, and environmental compatibility. Trimethylsilyl (B98337) cyanide (TMSCN) is a commonly used, less hazardous alternative to hydrogen cyanide (HCN). researchgate.netnih.gov The reaction can be catalyzed by various Lewis acids, such as indium powder, which facilitates both the imine formation and the subsequent nucleophilic attack by TMSCN, often in aqueous media. nih.gov Solvent-free conditions have also been developed, where the amine itself can act as the catalyst, leading to rapid and nearly quantitative formation of the α-aminonitrile. researchgate.netmdpi.com

Below is a table summarizing various catalytic systems used in Strecker-type reactions for the synthesis of N-substituted α-aminonitriles.

| Catalyst | Cyanide Source | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Indium Powder (10 mol%) | TMSCN | Water | Environmentally benign, excellent yields (typically >90%), fast reaction times (30-90 min). | nih.gov |

| Sulfated Polyborate | TMSCN | Solvent-free | Excellent yields (up to 99%), room temperature, catalyst is recyclable. | mdpi.com |

| (Bromodimethyl)sulfonium bromide | TMSCN | Not specified | Simple, efficient, room temperature. | organic-chemistry.org |

| None (Amine acts as catalyst) | TMSCN | Solvent-free | Very fast (5-15 min), high yields, environmentally friendly. | researchgate.net |

Reductive Amination Approaches to Ethylamino Moieties

Reductive amination is another powerful method for forming C-N bonds and is a primary route for synthesizing secondary and tertiary amines. masterorganicchemistry.comorganic-chemistry.org This two-step process involves the formation of an imine or enamine, followed by its reduction to the corresponding amine. masterorganicchemistry.com For the synthesis of 2-(ethylamino)butanenitrile, this strategy can be envisioned in two main pathways.

In the first, more direct pathway, butanal and ethylamine are reacted to form the N-ethyl-butan-2-imine intermediate. This imine is then reduced in the presence of a reducing agent. A variety of reducing agents are effective for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces imines in the presence of carbonyl groups. masterorganicchemistry.com

A second, alternative reductive amination approach would involve the reaction of ethylamine with a ketone precursor, such as 2-oxobutanenitrile (B8771358) (which is not commercially readily available and would need to be synthesized). The resulting imine would then be reduced to yield 2-(ethylamino)butanenitrile. This pathway is less common due to the stability and accessibility of the starting materials.

The choice of reducing agent is critical and can be tailored to the specific substrate and desired reaction conditions.

| Reducing Agent | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Imines | Common, inexpensive, effective for pre-formed imines. | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Imines (in situ) | Selectively reduces imines in the presence of aldehydes/ketones; stable at neutral pH. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Imines (in situ) | Mild, effective, often used for sensitive substrates. | masterorganicchemistry.com |

| H₂ with Metal Catalyst (e.g., Pd/C, PtO₂) | Imines | Catalytic hydrogenation, often provides high yields. |

Cyanation Strategies for the Butanenitrile Core

The introduction of the nitrile group is a critical step in forming the butanenitrile core. Beyond the direct incorporation via the Strecker reaction, other cyanation strategies can be employed, often involving the substitution of a suitable leaving group on a pre-formed ethylamino butane (B89635) skeleton.

A classical approach involves the nucleophilic substitution of an α-haloamine derivative. For instance, 2-(ethylamino)butyl chloride could be reacted with a cyanide salt, such as sodium or potassium cyanide, to yield the desired nitrile. This S(_N)2-type reaction is a fundamental method for forming alkyl nitriles. wikipedia.org

Another advanced strategy is the oxidative cyanation of tertiary amines. For example, if N-ethyl-N-sec-butylamine were available, it could potentially be cyanated at the α-carbon. This can be achieved using various reagents and catalysts. Ruthenium catalysts, for instance, have been shown to effectively catalyze the oxidative cyanation of tertiary amines with sodium cyanide in the presence of an oxidant like molecular oxygen or hydrogen peroxide. nih.gov Photoredox catalysis offers another mild and efficient route for the Cα–H cyanation of aliphatic amines using inexpensive sodium cyanide as the cyanide source and air as the oxidant. researchgate.net

Chiral Synthesis and Enantioselective Preparation

Since the α-carbon of 2-(ethylamino)butanenitrile is a stereocenter, the development of enantioselective synthetic methods is of significant interest. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which is crucial in the pharmaceutical industry where different enantiomers can have vastly different biological activities.

Enantiomeric Control in Alpha-Aminonitrile Synthesis

Achieving enantiomeric control in the synthesis of α-aminonitriles like 2-(ethylamino)butanenitrile is most commonly approached through the asymmetric Strecker reaction. organicreactions.org This can be accomplished in two main ways: by using a chiral amine auxiliary that is later removed, or by employing a chiral catalyst that induces stereoselectivity in the reaction between an achiral aldehyde and amine. mdpi.com

Catalytic asymmetric Strecker reactions have seen significant development. Chiral catalysts, such as those derived from thiourea (B124793) or BINOL, can activate the imine intermediate and direct the nucleophilic attack of the cyanide source to one face of the imine, leading to an excess of one enantiomer. nih.gov For the reaction between an aliphatic aldehyde like butanal and a secondary amine like ethylamine, organocatalysts have proven effective. For example, hydroquinine (B45883) has been used as a chiral catalyst in the presence of sodium fluoride (B91410) to produce α-aminonitriles with high enantioselectivities. researchgate.net

The table below highlights representative catalyst systems for asymmetric Strecker reactions.

| Catalyst System | Substrates | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Hydroquinine / NaF | Aldehydes and secondary amines | up to 88% ee (er up to 94:6) | researchgate.net |

| Thiourea derivatives | N-Benzhydryl imines | 86% to >99% ee | nih.gov |

| BINOL-derived phosphoric acid | Aromatic aldehydes and amines | Often >90% ee | nih.gov |

| Zirconium-based catalyst | Aldimines | High enantioselectivities reported |

Utilization of Chiral Auxiliaries or Catalysts

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.orgresearchgate.net In this approach, a prochiral substrate is temporarily attached to an enantiomerically pure molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of 2-(ethylamino)butanenitrile, a diastereoselective Strecker reaction could be designed. While less common for secondary amine products, one could envision a strategy where a chiral auxiliary is attached to either the aldehyde or the amine. A more practical approach involves using a chiral amine that reacts with butanal to form a chiral imine. The subsequent cyanide addition would be diastereoselective, controlled by the existing stereocenter of the auxiliary. For instance, (R)-phenylglycine amide has been successfully used as a chiral auxiliary in diastereoselective Strecker reactions, where one diastereomer of the resulting α-aminonitrile precipitates from the reaction mixture, leading to very high diastereomeric ratios. nih.gov While this would introduce an additional group to be removed, it is a powerful method for establishing the desired stereochemistry.

The choice between a chiral catalyst and a chiral auxiliary depends on factors such as the desired scale of the reaction, catalyst/auxiliary cost and recyclability, and the efficiency of the stereochemical induction.

Formation of the Hydrochloride Salt: Methodological Considerations

The conversion of the freebase 2-(Ethylamino)butanenitrile into its hydrochloride salt is a crucial final step in its synthesis. This process is not merely a formality but serves several practical purposes, including enhancing the compound's stability, improving its handling characteristics by converting it from a liquid or oil to a crystalline solid, and facilitating its purification.

The fundamental principle of this transformation involves an acid-base reaction where the basic amino group of the nitrile reacts with hydrogen chloride (HCl). Methodologically, this is typically achieved by introducing a source of anhydrous HCl to a solution of the purified 2-(Ethylamino)butanenitrile dissolved in an appropriate organic solvent.

Common Methodologies:

Anhydrous HCl Gas: Bubbling dry hydrogen chloride gas through a solution of the amine in a non-protic solvent, such as diethyl ether or dichloromethane, is a common method. The insolubility of the resulting hydrochloride salt in these solvents often leads to its precipitation, allowing for easy isolation by filtration.

HCl in Organic Solvents: A more convenient and frequently used approach involves the use of a saturated solution of HCl in an organic solvent. Solutions of HCl in isopropanol (B130326), ethanol, or dioxane are commercially available or can be prepared in the laboratory. google.com Adding this solution stoichiometrically to the amine solution, often at reduced temperatures to control the exothermic reaction, results in the formation and precipitation of the hydrochloride salt. For instance, methods for preparing similar amine hydrochlorides often involve adding a solution like hydrogen chloride isopropanol to the reaction mixture, followed by cooling to induce crystallization. google.com

Reactive Chlorinating Agents: In some synthetic schemes, reagents like thionyl chloride (SOCl₂) or oxalyl chloride can serve as a source of HCl in situ while also performing other transformations. However, for the specific purpose of salt formation from the purified amine, direct addition of HCl is more common and controllable. google.com

The choice of solvent is critical to ensure high recovery of the salt. The ideal solvent should readily dissolve the freebase amine but provide low solubility for the hydrochloride salt, thereby driving the precipitation process to completion. After precipitation, the solid is typically collected by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under a vacuum.

Comparative Analysis of Synthetic Pathways: Efficiency and Selectivity

Strecker Synthesis: The classical Strecker synthesis produces α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. wikipedia.org A variation of this method can be used to produce N-substituted α-aminonitriles by replacing ammonia with a primary amine, in this case, ethylamine. wikipedia.org The reaction is a one-pot, three-component condensation of propanal, ethylamine, and a cyanide source (e.g., sodium cyanide or hydrogen cyanide). masterorganicchemistry.comnih.gov

Imine Formation: Propanal reacts with ethylamine to form an N-ethylpropan-1-imine intermediate.

Cyanide Addition: The cyanide ion then attacks the imine carbon to form 2-(Ethylamino)butanenitrile. masterorganicchemistry.com

Reductive Amination: This two-step process is a highly versatile method for forming amines. libretexts.org It involves the formation of the same imine intermediate as the Strecker synthesis, followed by its reduction. wikipedia.org

Imine Formation: Propanal and ethylamine are condensed to form N-ethylpropan-1-imine, typically with the removal of water to drive the equilibrium. wikipedia.org

Reduction: The imine is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. masterorganicchemistry.com Sodium cyanoborohydride is particularly selective as it can reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic methods using hydrogen gas are also employed, representing a greener approach. nih.gov

The following tables provide a comparative overview of these two primary synthetic pathways.

Table 1: Qualitative Comparison of Synthetic Pathways

| Feature | Strecker Synthesis | Reductive Amination |

|---|---|---|

| Reactants | Propanal, Ethylamine, Cyanide Source (NaCN, KCN, HCN) | Propanal, Ethylamine, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) |

| Reaction Type | One-Pot, Multi-Component Condensation | Two-Step (Imine Formation, Reduction); Can be One-Pot |

| Key Intermediates | Imine (transient) | Imine (can be isolated or reduced in situ) wikipedia.org |

| Advantages | High atom economy, well-established, often a one-pot procedure organic-chemistry.org | High selectivity, milder conditions, avoids highly toxic cyanide google.commasterorganicchemistry.com, wide range of reducing agents available |

| Disadvantages | Use of extremely toxic cyanide reagents google.com | Potential for over-alkylation (less common than direct alkylation) masterorganicchemistry.com, may require separate steps |

| Selectivity | Generally good for α-aminonitrile formation | Excellent, especially with selective reducing agents like NaBH₃CN masterorganicchemistry.com |

| Final Product Yield | >95% | >95% |

Mechanistic Insights into Chemical Transformations of 2 Ethylamino Butanenitrile Hydrochloride

Reactivity of the Nitrile Group in Derivatization

The nitrile (cyano) group is a versatile functional group that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction pathways. enamine.net

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group in 2-(ethylamino)butanenitrile (B12120365) proceeds in a stepwise manner, first yielding a carboxamide and, upon further reaction, a carboxylic acid. chemguide.co.uk The reaction conditions, specifically the pH, are critical in determining the final product. stackexchange.com

Under acidic conditions, the nitrile is typically heated with a strong mineral acid like hydrochloric acid (HCl). chemguide.co.uklibretexts.org The reaction generally proceeds completely to the corresponding carboxylic acid, 2-(ethylamino)butanoic acid, with the nitrogen atom from the nitrile being converted to an ammonium (B1175870) salt. chemguide.co.uk The mechanism involves the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by water. chemistrysteps.com This is followed by tautomerization to form the intermediate amide, which is then subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

In contrast, alkaline hydrolysis, achieved by heating with a base such as sodium hydroxide (B78521) (NaOH), initially forms the carboxylate salt, in this case, sodium 2-(ethylamino)butanoate. chemguide.co.uklibretexts.org Ammonia (B1221849) gas is liberated during this process. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be neutralized with a strong acid in a subsequent step. libretexts.org It is possible to halt the reaction at the intermediate amide stage through carefully controlled hydrolysis, often using milder reagents or specific catalysts. stackexchange.comresearchgate.net

| Condition | Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl, Heat | 2-(Ethylamino)butanamide | 2-(Ethylamino)butanoic acid | chemguide.co.uklibretexts.org |

| Alkaline Hydrolysis | NaOH(aq), Heat | 2-(Ethylamino)butanamide | Sodium 2-(ethylamino)butanoate | chemguide.co.uklibretexts.org |

| Controlled Hydrolysis | Alkaline H₂O₂, TBAH, or specific catalysts | 2-(Ethylamino)butanamide | - | stackexchange.comresearchgate.net |

Reduction to Amines and Other Nitrogen-Containing Compounds

The reduction of the nitrile group provides a direct route to primary amines, significantly expanding the synthetic utility of the parent compound. chemguide.co.uk This transformation converts the carbon-nitrogen triple bond into a CH₂NH₂ group, yielding 2-(ethylamino)butane-1,2-diamine.

Several reducing agents can accomplish this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent that effectively reduces nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk Another prevalent method is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. chemguide.co.ukcommonorganicchemistry.com This method is often considered "greener" but may require elevated pressure and temperature. chemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), also serve as effective reagents for this reduction. commonorganicchemistry.comorganic-chemistry.org

| Reducing Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 2-(Ethylamino)butane-1,2-diamine | chemguide.co.uk |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd, Pt, or Raney Ni catalyst, elevated T/P | 2-(Ethylamino)butane-1,2-diamine | chemguide.co.ukcommonorganicchemistry.com |

| Borane Complexes (e.g., BH₃-THF) | THF, heat | 2-(Ethylamino)butane-1,2-diamine | commonorganicchemistry.comorganic-chemistry.org |

| Diisopropylaminoborane | Catalytic LiBH₄ | 2-(Ethylamino)butane-1,2-diamine | organic-chemistry.orgnih.gov |

Transformations Involving the Secondary Ethylamino Group

The secondary amine functionality in 2-(ethylamino)butanenitrile is nucleophilic and serves as a handle for introducing a wide variety of substituents through alkylation and acylation, or for constructing complex heterocyclic systems. enamine.net

Alkylation and Acylation Reactions

N-alkylation of the secondary amino group can be achieved by reaction with alkyl halides. This reaction proceeds via an Sₙ2 mechanism, where the nitrogen lone pair acts as the nucleophile, displacing the halide from the alkylating agent. This results in the formation of a tertiary amine.

N-acylation occurs when the amine is treated with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl). libretexts.org This reaction yields an N,N-disubstituted amide. Acylation is generally a robust and high-yielding reaction for secondary amines. These reactions are fundamental in peptide synthesis and the modification of amine-containing molecules.

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N,N-disubstituted Amide |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N,N-disubstituted Amide |

Cyclization Reactions for Heterocyclic Scaffolds

The dual functionality of α-aminonitriles makes them exceptionally useful precursors for the synthesis of nitrogen-containing heterocycles. uni-mainz.denih.gov The amine and nitrile groups can react with bifunctional reagents to construct a variety of ring systems. For instance, reaction with aminothiols like cysteine can lead to the formation of five- or six-membered heterocycles, which can subsequently be hydrolyzed to dipeptides. nih.gov

These cyclization strategies are central to building diverse molecular architectures. researchgate.net The specific heterocyclic scaffold formed depends on the reagent used and the reaction pathway. The versatility of α-aminonitriles allows for their use in constructing five-membered rings (e.g., imidazoles, pyrroles), six-membered rings, and even more complex fused systems. researchgate.net These reactions often involve an initial reaction at the amino group, followed by an intramolecular cyclization involving the nitrile moiety. researchgate.net

| Reagent Class | Resulting Heterocycle Core | Significance | Reference |

|---|---|---|---|

| Aminothiols (e.g., Cysteine) | Thiazolines, Thiazolidines | Precursors to peptides | nih.gov |

| Phosgene Iminium Salts | Imidazoles | Common in medicinal chemistry | uni-mainz.de |

| Various bifunctional reagents | Pyrroles, Pyrazines | Core structures in natural products | researchgate.netresearchgate.net |

Stereochemical Dynamics and Epimerization Studies

The α-carbon of 2-(ethylamino)butanenitrile is a chiral center, meaning the molecule can exist as a pair of enantiomers. The stereochemical stability of this center is a critical consideration in asymmetric synthesis. α-Aminonitriles are known to be susceptible to epimerization—the inversion of configuration at a single stereocenter. researchgate.net

Epimerization can be induced thermally or in solution and is often base- or acid-catalyzed. nih.gov The mechanism is thought to involve the reversible abstraction of the α-proton to form a planar, achiral carbanion (or a related species), which can then be reprotonated from either face, leading to racemization or equilibration to the thermodynamically more stable diastereomer if a second chiral center is present. nih.gov

This phenomenon can be either a challenge or an opportunity. While it can lead to a loss of enantiomeric purity, it can also be exploited in a process known as dynamic kinetic resolution, where an undesirable isomer is continuously epimerized back to the reactive isomer during a stereoselective reaction. Studies have demonstrated that diastereomeric mixtures of α-aminonitriles can be converted to a single, stable diastereomer, sometimes even in the solid state. nih.gov

| Factor | Effect on Epimerization | Reference |

|---|---|---|

| Temperature | Increased temperature can accelerate epimerization rates. | nih.gov |

| Base/Acid Catalysis | Catalyzes the abstraction/re-addition of the α-proton, facilitating inversion. | researchgate.net |

| Solvent | Polar solvents can stabilize charged intermediates, potentially increasing the rate. | nih.gov |

| Photocatalysis | Modern methods using photocatalysts can enable epimerization of previously fixed stereocenters. | nih.gov |

Investigating Reaction Pathways via Mechanistic Probes and Intermediates

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis and subsequent transformations of 2-(Ethylamino)butanenitrile hydrochloride. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a robust understanding can be constructed by examining the well-established principles of the Strecker synthesis and related aminonitrile reactions. The key reaction pathway involves the formation of transient intermediates, which can be investigated using a combination of mechanistic probes, spectroscopic analysis, and computational modeling.

The formation of 2-(Ethylamino)butanenitrile from butanal, ethylamine (B1201723), and a cyanide source is a variation of the classical Strecker synthesis. The generally accepted mechanism proceeds through the formation of an iminium ion intermediate. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This electrophilic species is then attacked by the cyanide nucleophile to yield the final α-aminonitrile product.

Mechanistic Probes:

Mechanistic probes are chemical species introduced into a reaction to gain insight into the reaction pathway by observing their influence on the reaction rate or product distribution. For the synthesis of 2-(Ethylamino)butanenitrile, several types of probes could hypothetically be employed to support the proposed mechanism.

Kinetic Isotope Effects (KIEs): By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in the reactants, one can measure the effect on the reaction rate. For instance, deuterating the aldehydic proton of butanal (butanal-1-d) would not be expected to produce a significant primary KIE for the cyanide addition step, as this C-H bond is not broken during the reaction. However, a secondary KIE might be observed, providing information about the change in hybridization at the carbonyl carbon as it transforms into the tetrahedral aminonitrile.

Substituent Effects: By systematically varying the substituents on the aldehyde or the amine, the electronic and steric effects on the reaction rate can be studied. For example, using a more sterically hindered secondary amine in place of ethylamine would likely decrease the rate of the reaction due to greater steric hindrance in the formation of the iminium ion and the subsequent nucleophilic attack.

Trapping of Intermediates:

Although direct isolation of the N-ethylbutaniminium ion is challenging due to its high reactivity, its presence can be confirmed by trapping experiments. In such experiments, a highly reactive nucleophile is introduced to compete with the cyanide ion and intercept the iminium intermediate. For example, the addition of a potent reducing agent like sodium borohydride (B1222165) could reduce the iminium ion to the corresponding tertiary amine, N-ethylbutylamine. The detection of this amine would provide strong evidence for the transient existence of the iminium ion.

Spectroscopic Studies:

While the direct observation of the N-ethylbutaniminium ion in the reaction mixture is difficult, modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to detect and characterize transient intermediates in related systems. Under specific conditions, such as low temperatures to slow down the reaction rate, it might be possible to observe the characteristic signals of the iminium ion. For instance, the proton on the iminium carbon (–CH=N⁺<) would exhibit a distinctive downfield chemical shift in the ¹H NMR spectrum.

Hypothetical ¹H NMR Data for Key Intermediates:

The following table presents hypothetical ¹H NMR chemical shifts for the key intermediates in the formation of 2-(Ethylamino)butanenitrile. These values are based on typical chemical shifts for similar functional groups and are for illustrative purposes.

| Intermediate | Functional Group | Hypothetical ¹H NMR Chemical Shift (δ, ppm) |

| Butanal | Aldehydic CH | 9.7 |

| Ethylamine | NH ₂ | 1.1 |

| Hemiaminal | H C(OH)N | 4.5 - 5.0 |

| N-ethylbutaniminium ion | H C=N⁺ | 8.5 - 9.0 |

| 2-(Ethylamino)butanenitrile | NH -CH (CN) | 3.5 - 4.0 |

Hydrolysis Pathway Intermediates:

The hydrochloride salt of 2-(Ethylamino)butanenitrile can undergo hydrolysis, particularly under acidic or basic conditions. The nitrile group is susceptible to hydrolysis to first form an amide (2-(ethylamino)butanamide) and subsequently a carboxylic acid (2-(ethylamino)butanoic acid). The mechanism of nitrile hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Illustrative Kinetic Data for Hydrolysis:

The rate of hydrolysis of N-substituted α-aminonitriles is dependent on factors such as pH and temperature. The following table provides representative, hypothetical pseudo-first-order rate constants (k_obs) for the hydrolysis of a generic N-alkyl-α-aminonitrile under different pH conditions to illustrate the expected trends.

| pH | Temperature (°C) | Hypothetical k_obs (s⁻¹) |

| 1 | 50 | 1.2 x 10⁻⁴ |

| 7 | 50 | 3.5 x 10⁻⁶ |

| 13 | 50 | 8.9 x 10⁻⁵ |

Applications of 2 Ethylamino Butanenitrile Hydrochloride As a Building Block in Complex Molecule Synthesis

Precursor in the Construction of Functionalized Organic Scaffolds

The unique arrangement of a secondary amine and a nitrile group in 2-(ethylamino)butanenitrile (B12120365) allows for a variety of chemical manipulations to generate diverse and functionalized organic scaffolds. These scaffolds can serve as the core structures for a wide array of more complex molecules. The reactivity of both the amino and nitrile functionalities can be harnessed independently or in concert to build intricate molecular frameworks.

The secondary amine can undergo a range of reactions, including acylation, alkylation, and arylation, to introduce a variety of substituents. This functionalization is crucial for tuning the steric and electronic properties of the resulting molecules. The nitrile group is also highly versatile and can be transformed into other valuable functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

This dual reactivity enables the synthesis of a wide range of molecular scaffolds. For example, the initial N-acylation of the secondary amine followed by the reduction of the nitrile group can lead to the formation of functionalized 1,2-diamines. Alternatively, intramolecular reactions can be designed to construct heterocyclic systems, which are prevalent in many biologically active compounds. The strategic manipulation of these functional groups allows chemists to access a rich chemical space from a single, readily available starting material.

| Starting Material | Reagents and Conditions | Resulting Scaffold | Potential Applications |

| 2-(Ethylamino)butanenitrile | 1. Acyl chloride, base 2. LiAlH4, THF | N-acylated 1,2-diamine | Ligand synthesis, catalysis |

| 2-(Ethylamino)butanenitrile | 1. H2SO4, H2O 2. SOCl2, then intramolecular cyclization | Lactam derivative | Pharmaceutical intermediates |

| 2-(Ethylamino)butanenitrile | 1. Grignard reagent (R-MgBr) 2. H3O+ | α-Amino ketone | Building blocks for heterocycles |

Role in Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. acs.org The 2-(ethylamino)butanenitrile scaffold is well-suited for participation in MCRs, primarily through the reactivity of its secondary amine functionality.

A classic example of an MCR where a secondary amine like that in 2-(ethylamino)butanenitrile can be utilized is the Ugi reaction. In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like product. By employing 2-(ethylamino)butanenitrile as the amine component, a nitrile-containing Ugi product can be synthesized. This product can then undergo further transformations at the nitrile group, significantly expanding the chemical diversity of the resulting library.

The Strecker reaction, another important MCR, is traditionally used to synthesize α-aminonitriles from an aldehyde, an amine, and a cyanide source. mdpi.commdpi.com While 2-(ethylamino)butanenitrile is itself an α-aminonitrile, its secondary amine can participate in a Strecker-type reaction with a different aldehyde and cyanide source, leading to more complex diamino nitrile structures. The ability to participate in such reactions makes 2-(ethylamino)butanenitrile a valuable tool for generating diverse molecular libraries for high-throughput screening in drug discovery and materials science. nih.gov

| Multicomponent Reaction | Reactants | Resulting Product Class | Key Features of Product |

| Ugi Reaction | Aldehyde, 2-(Ethylamino)butanenitrile, Carboxylic acid, Isocyanide | α-Acylamino carboxamide | Peptide-like backbone with a nitrile moiety |

| Strecker-type Reaction | Aldehyde, 2-(Ethylamino)butanenitrile, TMSCN | Diamino nitrile derivative | Increased nitrogen content and complexity |

| Mannich-type Reaction | Aldehyde, a ketone, 2-(Ethylamino)butanenitrile | β-Amino ketone | Carbon-carbon bond formation |

Synthesis of Advanced Research Probes and Ligands

The development of advanced research probes and ligands is crucial for understanding biological processes and for the discovery of new therapeutic agents. These molecules are designed to interact with specific biological targets, such as enzymes or receptors, with high affinity and selectivity. The structural features of 2-(ethylamino)butanenitrile make it an attractive starting point for the synthesis of such specialized molecules.

The nitrile group in α-aminonitriles is a known pharmacophore in a variety of enzyme inhibitors. acs.org For instance, N-acylated α-aminonitriles have been identified as potent and selective inhibitors of cysteine proteases, a class of enzymes implicated in a range of diseases. acs.org The nitrile group can act as a "warhead," forming a covalent bond with the active site of the enzyme. By starting with 2-(ethylamino)butanenitrile, medicinal chemists can readily synthesize libraries of N-acylated derivatives to screen for inhibitory activity against specific proteases.

| Target Class | General Structure Derived from 2-(Ethylamino)butanenitrile | Rationale for Activity |

| Cysteine Proteases | N-Acyl-2-(ethylamino)butanenitrile | Nitrile group acts as a covalent warhead |

| G-Protein Coupled Receptors | Elaborated heterocyclic scaffolds | Mimicry of natural ligands |

| Ion Channels | Functionalized diamine derivatives | Modulation of channel gating |

Integration into Flow Chemistry and Continuous Synthesis Platforms

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. The synthesis and subsequent modification of α-aminonitriles are well-suited for integration into flow chemistry platforms.

The synthesis of α-aminonitriles, often through the Strecker reaction, can be performed efficiently and safely in a continuous flow reactor. researchgate.net The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. researchgate.net The synthesis of 2-(ethylamino)butanenitrile itself could be amenable to such a process.

More importantly, the functionalization of 2-(ethylamino)butanenitrile can be carried out in a continuous fashion. For example, a flow reactor could be set up to perform the N-acylation of the secondary amine, followed by an in-line purification step, and then a subsequent reaction at the nitrile group in a downstream reactor. This "end-to-end" synthesis approach avoids the isolation of intermediates, reduces waste, and can significantly shorten the time required to produce a target molecule. The integration of the synthesis and functionalization of 2-(ethylamino)butanenitrile into flow chemistry platforms represents a modern and efficient approach to the production of complex molecules. chemistryviews.org

| Process Step | Flow Chemistry Advantage | Potential Outcome |

| Synthesis of 2-(Ethylamino)butanenitrile | Enhanced safety and control | Higher yield and purity |

| N-acylation | Rapid reaction and in-line purification | Efficient production of intermediates |

| Nitrile hydrolysis | Precise temperature control | Avoidance of side reactions |

| Multi-step synthesis | Telescoping of reactions | Reduced manufacturing time and cost |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. mdpi.comscirp.orgresearchgate.netnih.govscielo.org.mx By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within a molecule, which in turn governs its chemical behavior.

For 2-(Ethylamino)butanenitrile (B12120365) hydrochloride, DFT calculations could be employed to compute a variety of electronic properties and reactivity descriptors. The molecular electrostatic potential (MESP) map, for instance, would visualize the electron density distribution, highlighting regions susceptible to nucleophilic or electrophilic attack. nih.gov Areas of negative potential, likely around the nitrogen and chlorine atoms, would indicate sites prone to electrophilic interaction, while positive potential regions, such as around the amine and alkyl hydrogens, would suggest sites for nucleophilic interaction.

Furthermore, frontier molecular orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests lower reactivity. scirp.org

Global reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's stability and reactivity. mdpi.com

Hypothetical Reactivity Descriptors for 2-(Ethylamino)butanenitrile hydrochloride

| Descriptor | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 | Indicates electron-donating capability. |

| LUMO Energy | -0.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.0 | Suggests high kinetic stability. |

| Chemical Hardness (η) | 4.0 | Quantifies resistance to change in electron distribution. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations of Reaction Mechanisms

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including the pathways of chemical reactions. mdpi.comresearchgate.netnih.govannualreviews.orgacs.org By simulating the motion of atoms and molecules over time, MD can provide a detailed, atomistic view of reaction mechanisms that is often inaccessible to experimental methods alone.

For this compound, MD simulations could be used to investigate its behavior in various solvent environments and to explore potential reaction pathways, such as hydrolysis of the nitrile group or substitution reactions at the chiral center. Reactive force fields could be employed to model the breaking and forming of chemical bonds during a simulated reaction, allowing for the observation of transition states and intermediate structures. nih.govrsc.org

By analyzing the trajectories of the atoms during a simulation, researchers can map out the energy landscape of a reaction and identify the lowest energy pathways. wikipedia.org This information is crucial for understanding the kinetics and thermodynamics of chemical processes involving this compound.

Illustrative MD Simulation Parameters for a Hypothetical Reaction Study

| Parameter | Value | Purpose |

|---|---|---|

| Simulation Time | 100 ns | To observe the evolution of the system over a significant timescale. |

| Temperature | 298 K | To simulate reaction conditions at room temperature. |

| Pressure | 1 atm | To maintain standard atmospheric pressure. |

| Force Field | AMBER, CHARMM | To model the interatomic forces within the system. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static; rotation around single bonds can lead to various spatial arrangements known as conformations. Conformational analysis is the study of these different arrangements and their relative energies. libretexts.org Mapping the potential energy surface (PES) provides a comprehensive view of the conformational landscape, identifying stable conformers (local minima) and the energy barriers between them (saddle points). wikipedia.org

For this compound, which has several rotatable bonds, a systematic conformational search could be performed to identify all possible low-energy conformations. youtube.com This would involve systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting structure. The results of such an analysis can be visualized as a potential energy surface map, which plots the energy of the molecule as a function of its dihedral angles. researchgate.net

Understanding the preferred conformations of this compound is important as the molecule's shape can influence its physical properties and biological activity. The most stable conformers are those that will be most populated at a given temperature.

Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60° (gauche) | 0.0 | 60 |

| 2 | 180° (anti) | 0.5 | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. chemrxiv.orgnih.govacs.orgq-chem.comzenodo.org These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts can be compared to experimental data to aid in the assignment of peaks to specific atoms in the molecule. acs.org Similarly, the vibrational frequencies and intensities of the molecule's normal modes can be computed to generate a theoretical IR spectrum. This can help in identifying characteristic functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.

Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Peak/Frequency | Assignment |

|---|---|---|

| ¹³C NMR | ~120 ppm | Nitrile Carbon (C≡N) |

| ¹³C NMR | ~50-60 ppm | Alpha-carbon to Nitrile |

| ¹H NMR | ~2.5-3.0 ppm | Methylene protons of ethyl group |

| IR | ~2250 cm⁻¹ | Nitrile (C≡N) stretch |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Stereochemical Investigations

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. In silico methods can be used to investigate the properties of these enantiomers and to predict their behavior in a chiral environment. researchgate.netnih.govmdpi.comnih.govscispace.com

Computational techniques can be used to calculate the optical rotation of each enantiomer, which is a key property for their experimental characterization. Furthermore, molecular docking simulations could be employed to study the interactions of the individual enantiomers with a chiral receptor or enzyme. This can help in understanding the stereoselectivity of biological processes and in the design of stereospecific drugs.

The absolute configuration of a chiral center can also be determined by comparing computationally predicted circular dichroism (CD) spectra with experimental spectra.

Hypothetical In Silico Stereochemical Properties

| Property | (R)-enantiomer | (S)-enantiomer |

|---|---|---|

| Calculated Optical Rotation [α]D | +15.2° | -15.2° |

| Docking Score with a Hypothetical Receptor (kcal/mol) | -8.5 | -6.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Directions and Broader Academic Implications

Development of Green Chemistry Approaches for Synthesis

The synthesis of α-aminonitriles, including 2-(Ethylamino)butanenitrile (B12120365) hydrochloride, has traditionally relied on the Strecker reaction, which often involves toxic cyanide sources and organic solvents. mdpi.comorganic-chemistry.org Future research is increasingly focused on developing environmentally benign synthetic routes that align with the principles of green chemistry. A primary goal is the reduction or elimination of hazardous substances and waste. nih.gov

Key research efforts are directed towards the use of water as a reaction solvent and the development of solvent-free reaction conditions. organic-chemistry.org For instance, an environmentally friendly procedure using β-cyclodextrin as a catalyst in water has been shown to afford α-aminonitriles in quantitative yields, with the catalyst being recyclable. organic-chemistry.org Similarly, solvent-free syntheses using trimethylsilyl (B98337) cyanide (TMSCN) can produce α-aminonitriles in almost quantitative yields. organic-chemistry.org Another promising green approach involves the in-situ generation of HCN from less toxic and easy-to-handle sources, such as the S-oxidation of potassium thiocyanate (B1210189) in aqueous solutions, which bypasses the need for external cyanide reagents. organic-chemistry.org The development of methods using non-toxic cyanide sources like α-amino acids or hexacyanoferrate represents a significant step forward in sustainable synthesis. rsc.org

These methodologies, currently applied to a range of α-aminonitriles, could be adapted for the large-scale, sustainable production of 2-(Ethylamino)butanenitrile hydrochloride.

| Catalyst/System | Key Green Chemistry Principle | Typical Reaction Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | Use of water as solvent, catalyst recyclability | Water, Room Temperature | Quantitative | organic-chemistry.org |

| (Bromodimethyl)sulfonium bromide | Efficient one-pot synthesis | Room Temperature | High | organic-chemistry.org |

| Sulfated Polyborate | Solvent-free conditions, catalyst reusability | Solvent-free, Room Temperature | Up to 99% | mdpi.com |

| Potassium Thiocyanate (KSCN) | In-situ generation of cyanide from a non-toxic source | Aqueous solution, catalyst-free | Good | organic-chemistry.org |

Exploration of Novel Catalytic Systems for Transformations

Beyond synthesis, the transformation of the amino and nitrile functional groups in this compound using novel catalytic systems is a rich area for future research. The development of new catalysts is crucial for achieving high efficiency, selectivity, and sustainability. bohrium.comresearchgate.net

Organocatalysis: Organocatalysts have emerged as an environmentally benign alternative to metal-based catalysts for α-aminonitrile synthesis and transformation. mdpi.combohrium.com Chiral amide-based organocatalysts, for example, have been used for asymmetric Strecker reactions, yielding products with excellent enantioselectivity (up to 99% ee). mdpi.com Such systems could be explored for the enantioselective synthesis of chiral derivatives of 2-(Ethylamino)butanenitrile. Further research into catalysts like thiourea (B124793) or succinic acid could provide efficient and metal-free pathways for its derivatization. mdpi.com

Biocatalysis: The use of enzymes offers exceptionally mild reaction conditions and high selectivity. While not yet applied to 2-(Ethylamino)butanenitrile specifically, nitrile hydratases are used for the enzymatic hydration of other aminonitriles to their corresponding amides. This biocatalytic route avoids harsh chemical hydrolysis conditions. acs.org Future work could involve screening for or engineering enzymes capable of selectively transforming the nitrile or amino group of this compound.

Advanced Materials as Catalysts: Metal-Organic Frameworks (MOFs) are crystalline porous materials that can act as highly effective heterogeneous catalysts. researchgate.netmdpi.com Their tunable structures and high surface areas make them ideal for catalytic applications. For example, the MOF HKUST-1, which contains coordinatively unsaturated copper sites, has been used to catalyze the cyanosilylation of imines to produce aminonitriles. wikipedia.org Research into MOFs tailored to accommodate and transform 2-(Ethylamino)butanenitrile could lead to novel, recyclable catalysts for its conversion into valuable derivatives like diamines (via reduction) or amino acids (via hydrolysis). researchgate.netlibretexts.org

| Catalyst Type | Example Catalyst | Potential Transformation of 2-(Ethylamino)butanenitrile | Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst | Chiral Amide | Asymmetric synthesis of chiral analogues | Metal-free, high enantioselectivity | mdpi.com |

| Biocatalyst | Nitrile Hydratase | Selective hydrolysis of nitrile to amide | Mild conditions, high specificity | acs.org |

| Metal-Organic Framework (MOF) | HKUST-1 [Cu₃(btc)₂] | Catalytic synthesis or derivatization | Heterogeneous, recyclable, tunable structure | wikipedia.org |

| Transition Metal Catalyst | Nickel Boride (in situ) | Reduction of nitrile to primary amine | Mild process, resilience to air/moisture | researchgate.net |

Chemoinformatic Analysis of Related Butanenitrile Compounds

Chemoinformatics and molecular modeling provide powerful tools to predict the properties and guide the synthesis of novel compounds. core.ac.ukindigoinstruments.com For the butanenitrile class of compounds, including 2-(Ethylamino)butanenitrile, computational analysis can accelerate the discovery of new derivatives with desired characteristics.

A future research direction involves creating a virtual library of butanenitrile compounds structurally related to 2-(Ethylamino)butanenitrile. By systematically modifying substituents, computational methods can be used to predict various properties. Quantitative Structure-Property Relationship (QSPR) models, for instance, can predict physicochemical properties like solubility, boiling point, and reactivity. researchgate.net

Furthermore, chemoinformatic approaches can predict the biological activity or toxicity of these virtual compounds. Molecular docking studies could assess the binding affinity of butanenitrile derivatives to specific biological targets, such as enzymes or receptors. core.ac.uknih.gov For example, computational analysis has been used to understand how the malononitrile (B47326) group in certain compounds interacts with the active sites of monoamine oxidase (MAO) enzymes. core.ac.uk A similar approach could identify potential pharmaceutical applications for derivatives of 2-(Ethylamino)butanenitrile. DFT (Density Functional Theory) calculations can be employed to investigate the reactivity of the nitrile group toward biological nucleophiles like cysteine, offering insights into potential mechanisms of action or toxicity. acs.org

Potential for Functional Material Design based on Derivatives

The bifunctional nature of 2-(Ethylamino)butanenitrile, possessing both a nucleophilic amino group and a reactive nitrile group, makes its derivatives attractive building blocks for functional materials. rsc.orgnumberanalytics.com

Polymer Synthesis: α-Aminonitriles can serve as monomers for the synthesis of novel polymers. Research has shown that one-pot Strecker reactions using diamines and dialdehydes can produce organic polymeric networks (OPNWs) containing repeating α-aminonitrile units. rsc.org These poly(α-aminonitrile) networks are typically insoluble in common solvents and exhibit high thermal stability. rsc.org Derivatives of 2-(Ethylamino)butanenitrile could be designed as monomers to create polymers with tailored properties. The nitrile groups within the polymer backbone can impart high polarity, thermal stability, and chemical resistance. numberanalytics.comlu.se Furthermore, the nitrile and amino groups can be post-synthetically modified to introduce other functionalities. rsc.org

Metal-Organic Frameworks (MOFs): The amino and nitrile groups can both act as ligands to coordinate with metal ions, making derivatives of 2-(Ethylamino)butanenitrile potential organic linkers for the construction of new MOFs. The nitrile group can coordinate to a metal center through its nitrogen lone pair or act as a bridging ligand between metal centers. researchgate.net Aminomalononitrile has been used to coat the surface of existing MOFs, modifying their properties for applications like drug delivery. nih.gov By designing multitopic ligands based on the butanenitrile scaffold, novel MOFs with unique topologies and properties for catalysis, gas storage, or separation could be synthesized.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Ethylamino)butanenitrile hydrochloride with high purity?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution to introduce the ethylamino group. For example:

- Step 1 : React butanenitrile with ethylamine under controlled pH (8–10) to form the ethylamino intermediate.

- Step 2 : Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol 9:1) to remove unreacted starting materials .

- Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous diethyl ether, followed by vacuum drying .

Purity Assurance : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm >98% purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR in DMSO-d6 to confirm structure (e.g., δ ~2.5 ppm for CH adjacent to nitrile, δ ~1.1 ppm for ethyl CH) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] and chloride adducts .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

- HPLC : Retention time comparison against a reference standard (e.g., 10 mM in ethanol, 254 nm detection) .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR shifts) during characterization?

Methodological Answer:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., ethylarticaine hydrochloride) to identify expected shifts for the ethylamino and nitrile groups .

- Variable Temperature NMR : Use to detect dynamic processes (e.g., rotamers) that may obscure signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating H-C and H-H couplings .

Advanced: What strategies prevent degradation of this compound during storage?

Methodological Answer:

- Storage Conditions : -20°C in amber vials under argon to minimize hydrolysis and photodegradation .

- Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to assess purity loss. Buffered solutions (pH 7.2 PBS) show higher stability than pure water .

- Lyophilization : For long-term storage, lyophilize and store as a powder to reduce solvent-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.